2-Methylvaleric acid
Overview
Description
2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a methyl-branched fatty acid. It is a derivative of pentanoic acid, where a methyl group is attached to the second carbon atom. This compound is known for its role as a flavoring agent and fragrance, and it is also a plant metabolite .
Mechanism of Action
Target of Action
2-Methylvaleric acid, also known as 2-Methylpentanoic acid , is a methyl-branched fatty acid
Mode of Action
The exact mode of action of this compound is not clearly defined in the literature. As a fatty acid, it might be involved in various biological processes, including energy production, cellular signaling, and membrane structure. It may also interact with various enzymes and receptors in the body that metabolize or bind fatty acids .
Biochemical Pathways
As a fatty acid, it could potentially be involved in fatty acid metabolism, which includes beta-oxidation, a process where fatty acids are broken down to generate acetyl-coa, which can then enter the citric acid cycle for energy production .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
As a fatty acid, it could potentially be involved in energy production, cellular signaling, and membrane structure .
Biochemical Analysis
Biochemical Properties
It is known to be a flavor compound used for food-flavor ingredient and fragrances . It is also used as an internal standard for gas chromatographic analysis of microbial end products . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Metabolic Pathways
The metabolic pathways that 2-Methylvaleric acid is involved in are not well characterized. It is known to be a short-chain fatty acid , but the specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylvaleric acid can be synthesized through several methods:
Catalytic Oxidation: One method involves the catalytic oxidation of 2-methylpentanealdehyde.
Reaction with Sodium and Carbon Dioxide: Another method involves reacting 2-chloropentane with sodium and carbon dioxide under pressure.
Decarboxylation: It can also be prepared by the decarboxylation of methyl propyl malonic acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the above-mentioned routes, optimized for yield and purity.
Chemical Reactions Analysis
2-Methylvaleric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylvaleric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of branched-chain compounds.
Biology: It serves as an internal standard for gas chromatographic analysis of microbial end products.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is used in the production of fragrances and flavoring agents.
Comparison with Similar Compounds
2-Methylvaleric acid can be compared with other similar compounds such as:
- 2-Methylbutyric acid
- 3-Methylvaleric acid
- 4-Methylvaleric acid
- Isovaleric acid
- 2-Ethylbutyric acid
Uniqueness: What sets this compound apart is its specific structure, which imparts unique properties such as its distinct flavor and fragrance profile . Its role as a plant metabolite also adds to its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
2-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021633 | |
Record name | 2-Methylpentanoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a caramel, pungent odour | |
Record name | 2-Methylvaleric acid | |
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Record name | 2-Methylvaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | 2-Methylvaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.919-0.922 | |
Record name | 2-Methylvaleric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/421/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.44 [mmHg] | |
Record name | 2-Methylvaleric acid | |
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CAS No. |
97-61-0, 27936-41-0, 22160-39-0 | |
Record name | 2-Methylvaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-61-0 | |
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Record name | 2-Methylvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, methyl- | |
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Record name | 2-Methylpentanoic acid | |
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Record name | Pentanoic acid, 2-methyl- | |
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Record name | 2-Methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.360 | |
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Record name | 2-Methylvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-METHYLPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26A19CG6J9 | |
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Record name | (±)-2-Methylpentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031580 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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